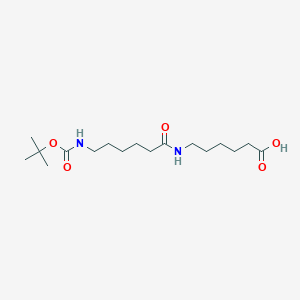
6-(6-((tert-Butoxycarbonyl)amino)hexanamido)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-((tert-Butoxycarbonyl)amino)hexanamido)hexanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is often used in peptide synthesis and other applications in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-((tert-Butoxycarbonyl)amino)hexanamido)hexanoic acid typically involves the protection of the amine group of hexanoic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of hexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(6-((tert-Butoxycarbonyl)amino)hexanamido)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be substituted with other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine derivative of hexanoic acid.
Applications De Recherche Scientifique
6-(6-((tert-Butoxycarbonyl)amino)hexanamido)hexanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(6-((tert-Butoxycarbonyl)amino)hexanamido)hexanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds in peptide synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-((tert-Butoxycarbonyl)amino)hexanoic acid: Similar structure but lacks the additional hexanamido group.
(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid: A lysine derivative with a similar Boc-protected amine group.
Uniqueness
6-(6-((tert-Butoxycarbonyl)amino)hexanamido)hexanoic acid is unique due to its dual functionality, with both a Boc-protected amine and an amido group. This makes it particularly useful in complex peptide synthesis and other applications requiring selective protection and deprotection of functional groups.
Propriétés
Numéro CAS |
14254-45-6 |
|---|---|
Formule moléculaire |
C17H32N2O5 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H32N2O5/c1-17(2,3)24-16(23)19-13-9-4-6-10-14(20)18-12-8-5-7-11-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
Clé InChI |
PAEXKLAPOHRFNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















